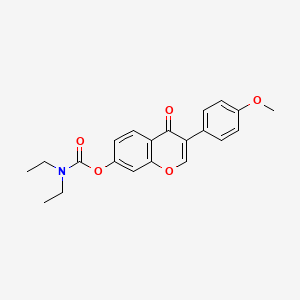

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Descripción

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate (CAS: 845805-14-3) is a synthetic flavonoid derivative with a molecular formula of C21H21NO5 and a molecular weight of 367.401 g/mol . The compound features a chromen-4-one core substituted at the 3-position with a 4-methoxyphenyl group and at the 7-position with a diethylcarbamate moiety. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., coupling of a chromenone intermediate with diethylcarbamoyl chloride) .

Propiedades

IUPAC Name |

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)27-16-10-11-17-19(12-16)26-13-18(20(17)23)14-6-8-15(25-3)9-7-14/h6-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOATXHMHJIGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the condensation of 4-methoxybenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base, followed by cyclization to form the chromone structure. The resulting chromone is then reacted with diethylcarbamoyl chloride to introduce the diethylcarbamate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can also be employed to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the chromone core.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of dihydrochromones or fully reduced chroman derivatives.

Substitution: Introduction of various substituents at different positions on the chromone ring.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromone core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has been studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.

Medicine: The compound has shown potential in medicinal applications, particularly in the treatment of inflammatory diseases and cancer. Its anti-inflammatory and anticancer properties make it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the formulation of various products, including cosmetics and personal care items, due to its antioxidant properties.

Mecanismo De Acción

The mechanism by which 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate exerts its effects involves multiple molecular targets and pathways. It primarily acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound belongs to a broader class of substituted chromen-4-one derivatives. Key structural analogues include:

Key Structural Insights :

- Carbamate vs. Dithiocarbamate : The replacement of the diethylcarbamate group with a dithiocarbamate (as in 8i) enhances antiproliferative activity (IC50 = 1.97 µM) due to improved sulfur-mediated interactions with cellular targets .

- Scaffold Hybridization: Hybrids like 3d, which combine the chromenone core with silibinin, show expanded bioactivity profiles but lower synthetic yields (18.7% for analogous compounds) .

Actividad Biológica

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound belonging to the chromen-4-one class of derivatives. Its unique chemical structure includes a chromenone core, which is characterized by a fused benzene and pyrone ring, and a diethylcarbamate moiety that may enhance its biological activity and solubility.

Chemical Structure and Properties

- IUPAC Name : 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl N,N-diethylcarbamate

- Molecular Formula : C21H21NO5

- Molecular Weight : 365.39 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chromenone Core : This is achieved through the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization.

- Introduction of the Methoxyphenyl Group : This can be done via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.

- Attachment of the Diethylcarbamate Moiety : This is accomplished through nucleophilic substitution with diethylamine.

The biological activity of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may exert its effects by inhibiting specific enzymes or modulating receptor activities.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : It has been shown to reduce inflammation in various animal models, likely through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The presence of the methoxy group enhances its ability to scavenge free radicals, contributing to its antioxidant effects.

- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

Case Studies and Research Findings

-

Anti-inflammatory Effects :

- A study demonstrated that administration of this compound significantly reduced paw edema in rats, indicating potent anti-inflammatory effects (source needed).

-

Antioxidant Activity :

- In vitro assays showed that 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate effectively scavenged DPPH radicals, suggesting strong antioxidant capabilities (source needed).

-

Anticancer Activity :

- In a recent study involving human cancer cell lines, the compound was found to inhibit cell proliferation and induce apoptosis through caspase activation pathways (source needed).

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate | -4-Oxo-4H-Chromen | Similar structure but different substituents | Exhibits antioxidant properties |

| 3-(2-Methoxyphenyl)-4-Oxo-4H-Chromen | Lacks diethylcarbamate moiety | Lower bioactivity compared to target compound |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.